4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid
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Overview
Description
4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a hydroxy-methoxybenzoyl group and a carboxylic acid group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with benzoyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as palladium complexes can enhance the efficiency of these reactions . Additionally, microwave irradiation has been employed to accelerate the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, particularly at the C2 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups enhance its reactivity towards electrophilic substitution reactions, making it a versatile intermediate in organic synthesis . The thiophene ring’s aromaticity and electron-rich nature contribute to its biological activity, potentially interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring and carboxylic acid group but lacks the hydroxy-methoxybenzoyl substitution.
2-(p-Methoxybenzoyl)thiophene: Similar structure but without the hydroxy group.
Uniqueness
4-(2-Hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups on the benzoyl moiety, which enhances its reactivity and potential biological activity compared to other thiophene derivatives .
Properties
CAS No. |
62484-73-5 |
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Molecular Formula |
C13H10O5S |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
4-(2-hydroxy-6-methoxybenzoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5S/c1-18-9-4-2-3-8(14)11(9)12(15)7-5-10(13(16)17)19-6-7/h2-6,14H,1H3,(H,16,17) |
InChI Key |
RKWQPPNHSJGZBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C2=CSC(=C2)C(=O)O)O |
Origin of Product |
United States |
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